molecular formula C10H15N3OS B596138 2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 1286047-33-3

2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cat. No. B596138
M. Wt: 225.31
InChI Key: ZOCPEKBIHMIJSC-UHFFFAOYSA-N
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Description

“2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one” is a chemical compound with the molecular formula C10H15N3OS and a molar mass of 225.31 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one” include a predicted density of 1.26±0.1 g/cm3 . The boiling point is predicted to be 420.7±45.0 °C .

Scientific Research Applications

  • Pharmaceutical Field

    • Application : This compound is known as Pramipexole Related Compound G . Pramipexole is a medication used to treat Parkinson’s disease and restless legs syndrome.
    • Method of Application : The compound is synthesized and used in the pharmaceutical industry .
  • Chemical Synthesis

    • Application : This compound is involved in the process for resolution of 2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole .
    • Method of Application : The process for resolving or enriching (R,S) 2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole (pramipexole) into optical isomers uses a monovalent salt thereof, e.g. pramipexole monohydrochloride, as a substrate. The monovalent salt is treated with an optically active acid, e.g. with L (+)-tartaric acid, to yield a diastereomeric mixed salt .
    • Results or Outcomes : The mixed salt can be treated with base to liberate the desired isomer of pramipexole .
  • Pharmaceutical Reference Standards

    • Application : This compound is used as a reference standard in the pharmaceutical industry .
    • Method of Application : The compound is synthesized and used for quality control, drug testing and other pharmaceutical applications .
  • Process for Resolution of Pramipexole

    • Application : This compound is involved in a new process to obtain pramipexole and related products .
    • Method of Application : The process involves the reaction of new compounds with an alkylamine in the presence of a reducing agent or a hydrogen gas with a hydrogenation catalyst .
    • Results or Outcomes : The process results in the production of pramipexole .
  • Pharmaceutical Impurity Analysis

    • Application : This compound is known as Pramipexole (7S)-Hydroxy Impurity . It is used in the analysis of impurities in pharmaceutical products.
    • Method of Application : The compound is synthesized and used as a reference standard for the identification and quantification of impurities in pharmaceutical products .
  • Production of Pramipexole and Related Products

    • Application : This compound is involved in a new process to obtain pramipexole and related products .
    • Method of Application : The process involves the reaction of new compounds with an alkylamine in the presence of a reducing agent or a hydrogen gas with a hydrogenation catalyst .
    • Results or Outcomes : The process results in the production of pramipexole .

properties

IUPAC Name

2-amino-6-(propylamino)-5,6-dihydro-4H-1,3-benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,12H,2-5H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCPEKBIHMIJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1=O)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735287
Record name 2-Amino-6-(propylamino)-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

CAS RN

1286047-33-3
Record name 2-Amino-6-(propylamino)-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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